Triphenylmethylisocyanide
Overview
Description
Triphenylmethylisocyanide is an organic compound characterized by the presence of a triphenylmethyl group attached to an isocyanide functional group.
Mechanism of Action
Target of Action
Triphenylmethylisocyanide, like other isocyanides, exhibits a unique reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . .
Mode of Action
Isocyanides in general are known for their unusual reactivity in organic chemistry, exemplified in the Ugi reaction . This reaction involves the coupling of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide . The isocyanide acts as both a nucleophile and an electrophile, allowing it to react with multiple reagents .
Biochemical Pathways
Isocyanides are known to participate in various multicomponent reactions (imcrs), leading to the synthesis of many heterocycles . These reactions can affect various biochemical pathways, depending on the specific reactants and conditions .
Pharmacokinetics
The pharmacokinetic properties of isocyanides can vary widely, influencing their bioavailability and overall biological effects .
Result of Action
Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties . The exact effects would depend on the specific targets and pathways affected by this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactivity of isocyanides can be affected by the pH, temperature, and solvent conditions . Recent advances in isocyanide synthesis have aimed to overcome these challenges, offering a more sustainable alternative for the conventional use of isocyanides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylmethylisocyanide can be synthesized through several methods. One common approach involves the dehydration of N-(triphenylmethyl)formamide using a dehydrating agent such as trichlorophosphate in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures ranging from -78°C to -30°C under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Triphenylmethylisocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electrophilic nature of the isocyanide carbon.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, forming stable adducts.
Oxidation and Reduction Reactions: Although less common, this compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Addition Reactions: Nucleophiles like amines or alcohols can react with this compound under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted triphenylmethyl derivatives can be formed.
Addition Products: Stable adducts with nucleophiles are commonly observed.
Scientific Research Applications
Triphenylmethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles through multicomponent reactions such as the Ugi reaction.
Biology: The compound has shown potential as an anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its anticancer properties.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Phenylisocyanide: Similar in structure but lacks the triphenylmethyl group, resulting in different reactivity and applications.
Benzylisocyanide: Another related compound with a benzyl group instead of a triphenylmethyl group.
Uniqueness: Triphenylmethylisocyanide is unique due to the presence of the bulky triphenylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications and as a potential anticancer agent .
Properties
IUPAC Name |
[isocyano(diphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIILORDDHWQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375390 | |
Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-49-3 | |
Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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